molecular formula C8H13BrN2O3 B2429525 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride CAS No. 893749-96-7

4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride

Cat. No.: B2429525
CAS No.: 893749-96-7
M. Wt: 265.107
InChI Key: CBOUIUPSQWXQQF-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoxazole ring substituted with a dimethylamino group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a Mannich reaction, where formaldehyde and dimethylamine react with the isoxazole intermediate.

    Carboxylation: The carboxylic acid group is introduced through carboxylation of the isoxazole ring, often using carbon dioxide under high pressure.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The isoxazole ring can participate in electrophilic substitution reactions, where various substituents can replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Halogenated or nitro-substituted isoxazoles.

Scientific Research Applications

4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride has diverse applications across various scientific disciplines:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

    Biology: Serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the isoxazole ring can participate in π-π stacking interactions. These interactions influence various biochemical pathways, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

  • 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid
  • 5-Methylisoxazole-3-carboxylic acid
  • 4-[(Dimethylamino)methyl]isoxazole

Comparison: 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride stands out due to its enhanced solubility and stability provided by the hydrochloride salt form. This makes it more suitable for aqueous applications compared to its free base counterparts. Additionally, the presence of both the dimethylamino and carboxylic acid groups allows for a broader range of chemical modifications and interactions, enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.ClH/c1-5-6(4-10(2)3)7(8(11)12)9-13-5;/h4H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESGBPWNWSBFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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